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molecular formula C10H10N4OS B8272296 6-Amino-1-(pyridin-4-ylmethyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

6-Amino-1-(pyridin-4-ylmethyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Cat. No. B8272296
M. Wt: 234.28 g/mol
InChI Key: NODMWRGDGDHTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026244B2

Procedure details

The title compound was prepared in accordance with the general method described in Example 11(b), using N-(pyridin-4-ylmethyl)thiourea (1.0 g, 5.98 mmol) and ethyl cyanoacetate (0.64 mL, 5.98), with the exception that a 4 h reaction time was used, and the solution was neutralized with acetic acid. The crude title compound was obtained (1.07 g, 76%) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][C:9]([NH2:11])=[S:10])=[CH:3][CH:2]=1.[C:12]([CH2:14][C:15](OCC)=[O:16])#[N:13]>C(O)(=O)C>[NH2:13][C:12]1[N:8]([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[C:9](=[S:10])[NH:11][C:15](=[O:16])[CH:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C=C1)CNC(=S)N
Step Two
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in accordance with the general method
CUSTOM
Type
CUSTOM
Details
with the exception that a 4 h reaction time
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CC1=CC=NC=C1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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